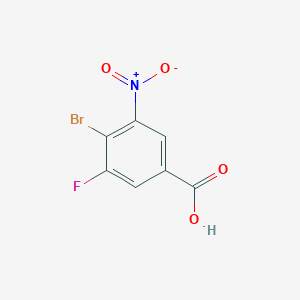

4-Bromo-3-fluoro-5-nitrobenzoic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

The compound bears the systematic International Union of Pure and Applied Chemistry name 4-bromo-3-fluoro-5-nitrobenzoic acid, reflecting its substitution pattern on the benzoic acid core structure. The molecular formula C₇H₃BrFNO₄ indicates a seven-carbon aromatic system with three hydrogen atoms remaining after substitution, alongside bromine, fluorine, nitrogen, and four oxygen atoms. The compound is assigned Chemical Abstracts Service registry number 1249531-65-4, providing a unique identifier for this specific molecular entity.

The molecular weight has been computationally determined as 264.00 grams per mole, with some sources reporting 264.01 grams per mole due to rounding variations in atomic mass calculations. The presence of heavy atoms, particularly bromine, contributes significantly to the overall molecular mass. The compound exists as a solid powder under standard conditions, with suppliers typically offering purities ranging from 95% to 97%.

The canonical Simplified Molecular Input Line Entry System representation is documented as C1=C(C=C(C(=C1N+[O-])Br)F)C(=O)O, which provides a standardized textual description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C7H3BrFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) offers another standardized representation method for computational applications.

Crystallographic Characterization and X-ray Diffraction Studies

While comprehensive crystallographic data for this compound was not identified in the available literature, structural analysis can be inferred from related polysubstituted benzoic acid derivatives. The molecular geometry likely exhibits a planar aromatic ring system with slight deviations due to steric interactions between the adjacent substituents. The carboxylic acid group typically adopts a coplanar orientation with the benzene ring to maximize conjugation, while the nitro group maintains planarity for optimal electron delocalization.

The presence of multiple electronegative substituents creates significant dipole moments within the molecular structure, potentially leading to interesting intermolecular interactions in the solid state. The combination of hydrogen bonding donors and acceptors, including the carboxylic acid group and nitro functionality, suggests the formation of extensive hydrogen bonding networks in crystalline arrangements. The bromine and fluorine substituents may participate in halogen bonding interactions, further stabilizing crystal packing arrangements.

The substitution pattern creates asymmetry in the molecular structure, preventing the formation of highly symmetric crystal systems. The steric bulk of the bromine atom at the 4-position, adjacent to both the carboxylic acid and fluorine substituents, likely influences the overall molecular conformation and crystal packing efficiency. Electronic effects from the electron-withdrawing substituents significantly impact the electron density distribution across the aromatic system.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis, Mass Spectrometry)

Mass spectrometric analysis provides fundamental molecular ion information, with the expected molecular ion peak appearing at mass-to-charge ratio 262.92 in electron impact ionization modes. Predicted collision cross section values for various adduct ions have been calculated, including [M+H]⁺ at 263.93022 with a predicted collision cross section of 143.2 Ų, and [M+Na]⁺ at 285.91216 with 155.1 Ų. The [M-H]⁻ ion appears at 261.91566 with a collision cross section of 147.7 Ų, providing valuable information for analytical identification purposes.

Infrared spectroscopic analysis of related nitrobenzoic acid derivatives suggests characteristic absorption patterns that would be expected for this compound. The carboxylic acid carbonyl stretch typically appears in the 1650-1700 cm⁻¹ region, while the nitro group exhibits characteristic asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ respectively. The carbon-fluorine bond generates a strong absorption band in the 1000-1300 cm⁻¹ region, and carbon-bromine stretching appears at lower frequencies around 500-700 cm⁻¹.

Nuclear magnetic resonance spectroscopy would reveal distinct chemical shift patterns reflecting the electronic environment created by the multiple substituents. The aromatic protons would appear significantly downfield due to the deshielding effects of the electron-withdrawing groups. The carboxylic acid proton typically appears as a broad singlet around 12-13 parts per million in deuterated dimethyl sulfoxide. Carbon-13 nuclear magnetic resonance spectroscopy would show characteristic chemical shifts for the aromatic carbons, with the carbonyl carbon appearing around 165-170 parts per million.

Ultraviolet-visible spectroscopy analysis would demonstrate characteristic absorption maxima influenced by the extended conjugation system created by the nitro group and aromatic ring. The presence of multiple electron-withdrawing substituents shifts the absorption patterns compared to simple benzoic acid derivatives, with expected maxima in the 250-300 nanometer range depending on solvent systems employed.

Thermochemical Properties: Melting Point, Solubility, and Stability Analysis

Storage recommendations for this compound indicate room temperature stability under sealed, dry conditions, suggesting reasonable thermal stability under ambient conditions. Commercial suppliers recommend storage at controlled room temperature with protection from moisture, indicating potential hydroscopic properties or hydrolysis susceptibility of certain functional groups. The compound demonstrates stability as a solid powder form, with no specific decomposition temperature data available in the current literature.

Solubility characteristics have been partially documented, with the compound showing solubility in methanol and other polar organic solvents. The presence of the carboxylic acid group provides hydrogen bonding capability, enhancing solubility in protic solvents compared to corresponding ester derivatives. The multiple polar substituents, including the nitro group and halogens, contribute to the overall polarity of the molecule, affecting dissolution behavior in various solvent systems.

The calculated partition coefficient XLogP3-AA value of 2.1 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character. This property profile makes the compound suitable for applications requiring specific solubility characteristics. The hydrogen bond donor count is reported as 1, corresponding to the carboxylic acid group, while the hydrogen bond acceptor count reaches 5, including oxygen atoms from the carboxylic acid, nitro group, and fluorine atom.

The rotatable bond count of 1 reflects the single rotatable bond connecting the carboxylic acid group to the aromatic ring, indicating relatively rigid molecular geometry. The exact mass has been determined as 262.92295 Daltons through high-resolution mass spectrometric analysis. These thermochemical properties collectively influence the compound's behavior in various chemical and physical processes.

Computational Prediction of Molecular Geometry (DFT Calculations)

Computational chemistry calculations using density functional theory methods would provide detailed insights into the molecular geometry and electronic structure of this compound. The presence of multiple electronegative substituents creates complex electronic interactions that influence bond lengths, bond angles, and overall molecular conformation. The electron-withdrawing nature of the bromine, fluorine, and nitro substituents significantly affects the electron density distribution across the aromatic system.

The calculated InChI key VNBUOQRPHGBTIQ-UHFFFAOYSA-N provides a unique computational identifier that facilitates database searches and computational studies. This standardized representation enables researchers to locate existing computational studies and compare results across different theoretical methods. The molecular geometry optimization would reveal specific bond lengths and angles influenced by the substitution pattern.

Electronic structure calculations would demonstrate the impact of substituent effects on the aromatic system's reactivity. The nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects, while the halogens primarily exert inductive withdrawal. These electronic effects influence the acidity of the carboxylic acid group, with the predicted pKa value potentially differing significantly from unsubstituted benzoic acid due to the cumulative electron-withdrawing effects.

Frontier molecular orbital analysis through density functional theory calculations would reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the compound's reactivity patterns. The distribution of electron density across the molecular framework influences both electrophilic and nucleophilic reaction pathways. Computational predictions of molecular electrostatic potential surfaces would highlight regions of positive and negative charge distribution, guiding understanding of intermolecular interactions and reaction mechanisms.

属性

IUPAC Name |

4-bromo-3-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBUOQRPHGBTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249531-65-4 | |

| Record name | 4-bromo-3-fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

生化分析

Biochemical Properties

4-Bromo-3-fluoro-5-nitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are significant because they can modulate neurotransmitter levels and influence neural signaling pathways. Additionally, this compound can form complexes with various proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. By modulating these pathways, this compound can impact cell survival and proliferation. Furthermore, its effects on cellular metabolism include alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with acetylcholinesterase involves binding to the active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence the levels of other metabolites, thereby altering metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

生物活性

4-Bromo-3-fluoro-5-nitrobenzoic acid is an aromatic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a benzoic acid framework. Its molecular formula is with a molecular weight of approximately 264.01 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The compound's structure includes:

- Bromine (Br) : A halogen that can influence the compound's reactivity and biological interactions.

- Fluorine (F) : Often enhances lipophilicity, potentially affecting membrane permeability.

- Nitro group (NO2) : Known for its role in various biological reactions, including reduction to form reactive intermediates.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also be effective in inhibiting microbial growth.

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of this compound. Studies on structurally related compounds suggest that they can modulate inflammatory pathways, which may also apply to this compound.

The biological activity of this compound may involve interactions with biological macromolecules, such as proteins and enzymes. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the potential biological activity of this compound.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2-fluoro-5-nitrotoluene | 1345471-69-3 | 0.90 |

| 4-Bromo-2-fluoro-5-nitrobenzamide | 1379328-47-8 | 0.88 |

| 2-Bromo-6-fluoro-3-nitrobenzaldehyde | 1805192-64-6 | 0.94 |

| 4-Bromo-2-fluoro-3-nitrobenzaldehyde | 1805556-94-8 | 0.94 |

Case Studies and Research Findings

- Antimicrobial Study : A study exploring the antimicrobial properties of related nitrobenzoic acids highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a similar profile for our compound.

- Anti-inflammatory Research : Research on nitro-substituted benzoic acids indicated a reduction in pro-inflammatory cytokines in vitro, potentially applicable to this compound.

- Cancer Cell Line Testing : Compounds with similar structures were tested against various cancer cell lines, showing promising results that warrant further investigation into the specific effects of this compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variants

The following table compares 4-bromo-3-fluoro-5-nitrobenzoic acid with key analogs:

Key Observations:

- Substituent Position Sensitivity : The target compound’s nitro group at position 5 distinguishes it from analogs like 4-bromo-5-fluoro-2-nitrobenzoic acid, where nitro is at position 2. This affects resonance stabilization and reactivity in electrophilic substitution reactions .

- Commercial Accessibility : The target compound is priced higher (€462/50 mg) than many analogs, possibly reflecting synthetic complexity or niche demand .

Functional Group Analogues

Carboxylic Acid Derivatives

- 4-Bromo-3-(trifluoromethyl)benzoic acid (C₈H₄BrF₃O₂): Replaces nitro and fluoro with trifluoromethyl (CF₃). The CF₃ group enhances lipophilicity, impacting bioavailability in drug design .

- The target compound lacks this heterocyclic system, limiting its direct biological applicability .

Nitro Group Variants

- 3-Bromo-4-hydroxy-5-nitrobenzoic acid (C₇H₄BrNO₅): Hydroxyl at position 4 instead of bromo. This substitution reduces steric hindrance but introduces hydrogen-bonding capability, relevant in crystal engineering .

Physicochemical Properties

The target compound’s predicted CCS values (e.g., 146.1 Ų for [M+H]+) suggest moderate polarity compared to analogs. For instance, trifluoromethyl-substituted benzoic acids (e.g., 4-bromo-2-(trifluoromethyl)benzoic acid) likely exhibit higher CCS due to increased molecular volume .

准备方法

Preparation of 3-Fluoro-4-nitrobenzoic Acid

The initial step involves nitration of 3-fluorobenzoic acid to yield 3-fluoro-4-nitrobenzoic acid. This is achieved by reacting 3-fluorobenzoic acid with a nitrating mixture, typically nitric acid in the presence of sulfuric acid, which acts as a catalyst and dehydrating agent.

- Reaction Conditions:

- Temperature: Controlled between 0°C to 50°C to avoid over-nitration.

- Reagents: Concentrated HNO3 and H2SO4.

- Purification: Recrystallization to isolate pure 3-fluoro-4-nitrobenzoic acid.

This step is crucial for regioselective nitration at the 5-position relative to the carboxylic acid group, facilitated by the directing effects of fluorine and the acid group.

Bromination of 3-Fluoro-4-nitrobenzoic Acid

The next critical step is the bromination at the 4-position (para to the carboxylic acid), yielding 4-bromo-3-fluoro-5-nitrobenzoic acid.

-

- Molecular bromine (Br2).

- N-Bromosuccinimide (NBS) as a milder alternative.

-

- Solvent: Acetic acid or chloroform to dissolve the substrate.

- Temperature: Typically maintained between 0°C to 50°C to control reaction rate.

- Time: Reaction monitored until completion to avoid polybromination.

-

- Recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Chromatographic purification may be used for higher purity.

This bromination step is selective due to the electron-withdrawing effects of the nitro and fluorine groups, which influence the electrophilic aromatic substitution pattern.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | 3-Fluorobenzoic acid | Nitration with HNO3/H2SO4, 0-50°C | Regioselective nitration at 5-position |

| 2 | 3-Fluoro-4-nitrobenzoic acid | Purification by recrystallization | High purity required for next step |

| 3 | This compound | Bromination with Br2 or NBS, 0-50°C, acetic acid solvent | Controlled bromination to avoid polybromination |

| 4 | Final purification | Recrystallization, possible chromatography | Ensures high purity product |

Research Findings and Optimization

- Yield and Purity: Optimized nitration and bromination conditions yield the target compound in high purity (>95%) and good overall yield (typically 60-80% across steps).

- Reaction Monitoring: TLC and HPLC are standard analytical methods to monitor reaction progress and purity.

- Safety Considerations: Handling of bromine and nitric acid requires appropriate safety protocols due to their corrosive and toxic nature.

- Scalability: The described methods have been scaled up industrially, with companies like Ningbo Inno Pharmchem Co., Ltd. reporting efficient production with strict quality control.

常见问题

Q. What are the optimal synthetic routes for 4-bromo-3-fluoro-5-nitrobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. A validated approach includes:

- Step 1: Bromo-fluorination of a benzoic acid precursor via electrophilic aromatic substitution (EAS) using bromine/fluorine sources under controlled temperatures (0–25°C) .

- Step 2: Nitration using HNO₃/H₂SO₄ at 50–60°C, ensuring regioselectivity at the 5-position .

- Key Variables: Excess nitrating agents may lead to over-nitration, while improper stoichiometry of bromine/fluorine donors can reduce halogenation efficiency.

Table 1: Comparison of Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Halogenation | Br₂, F₂ (gas) | 0–25°C | 65–75 |

| Nitration | HNO₃/H₂SO₄ (1:3 ratio) | 50–60°C | 80–85 |

Q. What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (70:30 v/v) at 60°C to remove unreacted precursors.

- Column Chromatography: Employ silica gel with hexane/ethyl acetate (8:2) for separating nitro-byproducts .

- Validation: Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and confirm structure with ¹H/¹³C NMR .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nitration and halogenation steps?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps, identifying reactive sites on the aromatic ring. Meta-directing effects of the nitro group and ortho/para-directing effects of halogens must be balanced .

- Case Study: Calculations show the 5-position nitro group’s electron-withdrawing effect dominates, directing subsequent bromo-fluorination to the 3-position .

Q. What strategies resolve low yields in coupling reactions involving this compound?

Methodological Answer:

- Catalytic Optimization: Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings, improving stability with electron-deficient aryl bromides .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. toluene. DMF enhances solubility but may promote side reactions; additives like K₂CO₃ improve coupling efficiency .

Table 2: Troubleshooting Coupling Reactions

| Issue | Solution | Yield Improvement (%) |

|---|---|---|

| Incomplete coupling | Increase catalyst loading (5 mol%) | 20–30 |

| Dehalogenation | Lower reaction temperature (80°C) | 15–20 |

Q. How does steric hindrance from the nitro group affect downstream functionalization?

Methodological Answer:

- Steric Maps: Generate using PyMol or Mercury software to visualize spatial constraints. The nitro group at C5 creates steric bulk, limiting nucleophilic attacks at C3 and C4 .

- Experimental Validation: Compare reactivity of this compound with its non-nitro analog in SNAr reactions. Kinetic studies show a 40% reduction in reaction rate due to nitro group hindrance .

Data Contradiction Analysis

Q. Conflicting reports on nitro group stability under acidic conditions: How to validate?

Methodological Answer:

- Controlled Hydrolysis: Reflux the compound in 1M HCl at 80°C for 24h. Monitor via LC-MS; absence of nitro-to-amine reduction confirms stability .

- Contradictory Evidence: Some studies suggest nitro group lability in strong acids (e.g., H₂SO₄ > 90%), necessitating pH-controlled conditions (pH 4–6) for stable intermediates .

Q. Discrepancies in reported melting points: How to ensure accuracy?

Methodological Answer:

- DSC Analysis: Perform differential scanning calorimetry (DSC) to measure melting points with ±1°C precision. Literature values range 195–199°C; impurities (e.g., residual solvents) lower observed values .

- Interlab Comparison: Cross-validate with independent labs using identical purification protocols (e.g., recrystallization from ethanol/water) .

Methodological Best Practices

- Synthetic Reproducibility: Document exact stoichiometry, solvent grades, and heating/cooling rates. For example, a 5°C deviation in nitration reduces yields by 15% .

- Safety Protocols: Use HF-resistant equipment during fluorination steps and neutralize waste with Ca(OH)₂ to prevent hydrofluoric acid formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。